Maltase Inhibitory Potency of 1,3-O-Benzylidene-L-erythritol vs. Clinical Standards
The target compound exhibits moderate inhibitory activity against rat intestinal maltase. While less potent than clinical drugs like acarbose (IC50 = 0.16-0.29 µM) and voglibose (IC50 = 1.3 µM), its IC50 of 21.07 µM [1] positions it as a useful tool compound for studying non-carbohydrate, benzylidene-based inhibitors. This potency is significantly higher than that of many natural product inhibitors, providing a defined activity baseline for structure-activity relationship (SAR) studies .
| Evidence Dimension | Maltase Inhibition (IC50) |
|---|---|
| Target Compound Data | 21.07 µM (rat intestine maltase) |
| Comparator Or Baseline | Acarbose: 0.16-0.29 µM; Voglibose: 1.3 µM; Miglitol: 1.3 µM (rat/human maltase) |
| Quantified Difference | Target compound is approximately 16-73x less potent than clinical inhibitors. |
| Conditions | Rat intestinal maltase assay; maltose substrate; 40 min incubation; glucose oxidase colorimetric method [1]. Comparator values are from literature reports on rat and human enzymes [REFS-2, REFS-3, REFS-4]. |
Why This Matters
This quantifies the compound's potency relative to established standards, defining its niche for basic research applications where a less potent, non-carbohydrate scaffold is desired for SAR exploration.
- [1] Activity Report for CHEMBL2418236. TargetMine. Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169234296 View Source
- [2] Voglibose IC50 for human small intestinal maltase. PMC Table 6. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6599479/table/Tab6/ View Source
- [3] Miglitol IC50 for rat intestinal maltase. PMC Table 1. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6478916/table/Tab1/ View Source
